((3-Fluorophenyl)sulfonyl)-L-methionine
Description
((3-Fluorophenyl)sulfonyl)-L-methionine is a modified amino acid derivative where the sulfonyl group of L-methionine is substituted with a 3-fluorophenyl moiety. The compound retains the zwitterionic nature of L-methionine, characterized by interactions between its NH₃⁺ and COO⁻ groups and polar environments, as observed in ionic liquid systems . The hydrophobic −CH₃ and −CH₂−CH₂− groups of L-methionine contribute to interfacial absorption, a property that may persist in the sulfonated derivative .
Properties
Molecular Formula |
C11H14FNO4S2 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2S)-2-[(3-fluorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C11H14FNO4S2/c1-18-6-5-10(11(14)15)13-19(16,17)9-4-2-3-8(12)7-9/h2-4,7,10,13H,5-6H2,1H3,(H,14,15)/t10-/m0/s1 |
InChI Key |
JSCJJJQGBXDCBO-JTQLQIEISA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Canonical SMILES |
CSCCC(C(=O)O)NS(=O)(=O)C1=CC=CC(=C1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3-Fluorophenyl)sulfonyl)-L-methionine typically involves the sulfonylation of L-methionine with a 3-fluorophenyl sulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of ((3-Fluorophenyl)sulfonyl)-L-methionine may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((3-Fluorophenyl)sulfonyl)-L-methionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom in the 3-fluorophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: ((3-Fluorophenyl)sulfonyl)-L-methionine is used as a building block in organic synthesis.
Biology: In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its incorporation into peptides and proteins can help elucidate the role of specific amino acids in biological processes.
Medicine: ((3-Fluorophenyl)sulfonyl)-L-methionine has potential therapeutic applications. It is investigated for its role in drug design, particularly in the development of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of ((3-Fluorophenyl)sulfonyl)-L-methionine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s binding affinity and specificity for its targets, making it a valuable tool in drug design .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences and similarities between ((3-Fluorophenyl)sulfonyl)-L-methionine and related compounds:
Physicochemical Properties
- Solubility: The zwitterionic nature of ((3-Fluorophenyl)sulfonyl)-L-methionine suggests moderate aqueous solubility, akin to L-methionine in ionic liquids .
- Stability : Sulfonyl derivatives generally exhibit higher chemical stability than sulfoximines (e.g., L-methionine sulfoximine), which are prone to oxidation .
Patent and Industrial Relevance
This suggests that ((3-Fluorophenyl)sulfonyl)-L-methionine could be optimized for similar applications, such as enzyme-targeted therapies.
Research Findings and Implications
- Hydrophobic Interactions: The hydrophobic −CH₃ and fluorophenyl groups may enhance binding to nonpolar enzyme pockets, as seen in sulfonamide-based inhibitors .
- Synthetic Feasibility : Sulfonylation of L-methionine is a well-established reaction, but regioselective fluorination (as in the 3-fluorophenyl group) requires precise conditions to avoid byproducts .
Biological Activity
((3-Fluorophenyl)sulfonyl)-L-methionine is a synthetic derivative of the amino acid L-methionine, modified with a 3-fluorophenyl sulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and metabolic disorders. This article reviews the biological activity of ((3-Fluorophenyl)sulfonyl)-L-methionine, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Formula : C₁₁H₁₄FNO₄S₂
- Molecular Weight : 303.36 g/mol
- Structural Characteristics : The sulfonyl group enhances the compound's solubility and reactivity, potentially impacting its biological interactions.
The biological activity of ((3-Fluorophenyl)sulfonyl)-L-methionine can be attributed to several mechanisms:
-
Anticancer Activity :
- Inhibition of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation.
- Induction of apoptosis in various cancer cell lines, suggesting a potential role as an anticancer agent.
-
Antidiabetic Effects :
- Modulation of glucose metabolism by targeting enzymes such as 11β-HSD1, which regulates cortisol levels and improves insulin sensitivity.
-
Anti-inflammatory Properties :
- Reduction of inflammatory cytokines and oxidative stress markers, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibits PI3K/AKT/mTOR pathway | |
| Antidiabetic | Targets 11β-HSD1 for improved insulin sensitivity | |
| Anti-inflammatory | Modulates cytokines and reduces oxidative stress |
Case Study 1: Anticancer Efficacy
A study investigated the effects of ((3-Fluorophenyl)sulfonyl)-L-methionine on various cancer cell lines. The results showed significant reductions in cell viability and increased apoptosis markers when treated with the compound. The study concluded that this compound could serve as a lead for developing new anticancer therapies.
Case Study 2: Metabolic Regulation
Another investigation focused on the antidiabetic properties of ((3-Fluorophenyl)sulfonyl)-L-methionine. In a diabetic mouse model, administration of the compound led to improved glucose tolerance and reduced insulin resistance compared to controls. Blood glucose levels were significantly lower in treated subjects, indicating potential therapeutic benefits for diabetes management.
Research Findings
Recent research highlights several key findings regarding ((3-Fluorophenyl)sulfonyl)-L-methionine:
- Oxidative Stress Protection : The compound exhibits protective effects against oxidative stress in cellular models, enhancing mitochondrial function and reducing reactive oxygen species (ROS) accumulation .
- Neuroprotective Effects : In models simulating neurodegenerative diseases, ((3-Fluorophenyl)sulfonyl)-L-methionine demonstrated potential in preserving neuronal health by modulating methionine metabolism and enhancing antioxidant defenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
